12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers exploring new chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves a multi-step process. One of the key steps includes the formation of the tricyclic core through a tandem C–N and C–O bond formation reaction. This reaction can be carried out under mild conditions using renewable levulinic acid as a starting material . The reaction typically involves the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic core, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a model compound to study new synthetic methodologies and reaction mechanisms.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Utilized in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, depending on the nature of the substituents and the overall structure of the compound. Detailed studies on its binding affinity and selectivity towards various targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol .
Uniqueness
What sets 12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C27H26N2O4S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
12,12-dimethyl-6-phenacyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C27H26N2O4S/c1-27(2)15-20-22(17-33-27)34-25-23(20)24(31)28(14-13-18-9-5-3-6-10-18)26(32)29(25)16-21(30)19-11-7-4-8-12-19/h3-12H,13-17H2,1-2H3 |
InChI Key |
MDXJNVZWFUOAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5)C |
Origin of Product |
United States |
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